molecular formula C16H11NO3 B1345442 2-(3-Phenoxybenzoyl)oxazole CAS No. 898759-93-8

2-(3-Phenoxybenzoyl)oxazole

Cat. No. B1345442
M. Wt: 265.26 g/mol
InChI Key: BAUVHIVHPDOGEV-UHFFFAOYSA-N
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Description

2-(3-Phenoxybenzoyl)oxazole is a compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is a light yellow solid .


Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The IUPAC name of 2-(3-Phenoxybenzoyl)oxazole is 1,3-oxazol-2-yl (3-phenoxyphenyl)methanone . The InChI code is 1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H .


Chemical Reactions Analysis

Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, have been synthesized through various pathways . For instance, the van Leusen reaction, based on TosMICs, is a common method for the preparation of oxazole-based molecules .


Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)oxazole is a light yellow solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthetic Methodologies

One area of application involves the development of synthetic methodologies for oxazole derivatives. A study described an efficient approach for the synthesis of oxazoles, highlighting a strategy for coupling with oxygen nucleophiles. This process is important for the production of oxazole-containing compounds, which are common pharmacophores in various biologically active agents (Rizzo et al., 2000). Another research focused on a gold-catalyzed oxidative strategy for assembling 2,4-disubstituted oxazoles, showing the utility of bidentate ligands in controlling the reactivity of gold carbenes, which is crucial for synthesizing oxazole structures with potential biological significance (Luo et al., 2012).

Medicinal Chemistry and Drug Development

In medicinal chemistry, oxazole derivatives have been synthesized for evaluating their potential as therapeutic agents. For instance, novel benzodiazepine analogues, including 2-phenoxybenzyl-4H-1,2,4-triazoles and 1,3,4-oxadiazoles, have been designed and synthesized, showing significant affinity to the GABAA/benzodiazepine receptor complex, underscoring their potential in drug development (Mashayekh et al., 2014).

Materials Science

Oxazole derivatives have also been explored for their luminescent properties, contributing to materials science. A study on imidazole and oxazole-based heterocycles demonstrated their utility in synthesizing compounds with high photoluminescence efficiencies. These findings have implications for developing materials with specific optical properties, such as fluorescence photo-switching and excimer formation (Eseola et al., 2011).

Chemical Sensing

Additionally, oxazole compounds have been utilized in creating selective sensors. For example, a study reported the synthesis of benzoxazole and benzothiazole derivatives for fluorescent probes capable of sensing pH and metal cations. These compounds exhibit high sensitivity and selectivity, important for developing chemical sensors (Tanaka et al., 2001).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The future directions in this field could involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUVHIVHPDOGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642086
Record name (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenoxybenzoyl)oxazole

CAS RN

898759-93-8
Record name 2-Oxazolyl(3-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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